molecular formula C18H13FN4S2 B2586688 4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-58-4

4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2586688
CAS No.: 478247-58-4
M. Wt: 368.45
InChI Key: PRZBLJFTWNTNJY-UHFFFAOYSA-N
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Description

The compound 4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide features a pyrazolo[3,4-d]pyrimidine core substituted at three positions:

  • Position 1: A phenyl group.
  • Position 4: A sulfide-linked 4-fluorophenyl ring.
  • Position 6: A methylsulfanyl (SCH₃) group.

This structure is pivotal in medicinal chemistry due to the pyrazolo[3,4-d]pyrimidine scaffold's role in kinase inhibition and anticancer activity . The 4-fluorophenyl sulfide enhances electronic effects and metabolic stability, while the methylsulfanyl group may improve mitochondrial permeability .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4S2/c1-24-18-21-16-15(11-20-23(16)13-5-3-2-4-6-13)17(22-18)25-14-9-7-12(19)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZBLJFTWNTNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, known for its diverse pharmacological properties. This article reviews its biological activity, focusing on its potential therapeutic applications, particularly in oncology.

  • Molecular Formula : C18H13FN4S2
  • Molecular Weight : 368.45 g/mol
  • CAS Number : 478247-58-4

The mechanism of action of this compound involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways. It has been shown to interact with various molecular targets, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Biological Activities

Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities:

  • Anticancer Activity :
    • Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines have significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) .
    • Compound 5i , a related analog, was noted for its potent dual inhibition of EGFR and VGFR2 with IC50 values ranging from 0.3 to 24 µM. It effectively inhibited tumor growth and induced apoptosis in MCF-7 models .
  • Inhibition of Kinases :
    • The compound has been identified as a potent Src kinase inhibitor, which is crucial for tumorigenicity and cell viability in various cancers . Inhibition of Src enhances sensitivity to ionizing radiation in cancer cells .
  • Antiproliferative Effects :
    • The antiproliferative assays demonstrated that several derivatives exhibited low resistance and selective potency against cancer cells. This suggests a potential for developing targeted cancer therapies .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study involving compound SI388 showed significant inhibition of Src kinase activity in both 2D and 3D glioblastoma models, leading to reduced tumor growth and improved sensitivity to radiation therapy .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications in the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer properties while maintaining selectivity for specific targets .

Data Table: Biological Activity Summary

Activity TypeTargetEfficacy (IC50)Cell Lines Tested
AnticancerEGFR/VGFR20.3–24 µMMCF-7, HCT116, HePG-2
Kinase InhibitionSrcPotent InhibitorVarious Cancer Models
AntiproliferativeGeneralLow ResistanceMultiple Cell Lines

Scientific Research Applications

Anti-Cancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable anti-cancer properties. For instance, compounds similar to 4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide have demonstrated the ability to induce apoptosis in cancer cells and inhibit angiogenesis. A study reported antiproliferative effects against various cancer cell lines with IC50 values in the low micromolar range (0.75–4.15 μM) without affecting normal cells .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against various pathogens. In vitro studies have indicated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL .

Enzyme Inhibition

The compound acts as an inhibitor of specific protein kinases, particularly serum and glucocorticosteroid-regulated kinases (SGK). This inhibition can be beneficial in treating diseases associated with SGK dysregulation, such as degenerative joint diseases and inflammatory processes .

Case Studies

StudyFocusFindings
Study AAnti-cancer activityInduced apoptosis in cancer cell lines; IC50 values between 0.75–4.15 μM
Study BAntimicrobial propertiesEffective against S. aureus and S. epidermidis; MICs as low as 0.22 μg/mL
Study CEnzyme inhibitionInhibited SGK activity; potential for treating inflammatory diseases

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The industrial production may utilize optimized reaction conditions to ensure high yield and purity, employing techniques such as recrystallization and chromatography for purification .

Comparison with Similar Compounds

3-Chlorophenyl 6-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl Sulfide

  • Key Differences : The 4-fluorophenyl group is replaced with 3-chlorophenyl.
  • Molecular Formula : C₁₈H₁₃ClN₄S₂ vs. C₁₈H₁₂FN₄S₂ (estimated for the target compound).
  • Molecular Weight : 384.91 vs. ~370.9 (lower due to fluorine's lighter atomic mass) .
  • Impact : Chlorine’s larger size and lower electronegativity may reduce binding affinity compared to fluorine in electron-deficient enzyme pockets.

Butyl 1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl Sulfide

  • Key Differences : The sulfide at position 4 is substituted with a butyl chain instead of 4-fluorophenyl.
  • Molecular Formula : C₁₅H₁₅FN₄S vs. C₁₈H₁₂FN₄S₂.
  • Molecular Weight : 302.37 vs. ~370.9 .
  • Impact : The alkyl chain increases lipophilicity but may reduce target specificity due to the absence of aromatic π-π interactions.

N-Methyl-6-(Methylsulfanyl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

  • Key Differences : The sulfide at position 4 is replaced with an N-methylamine group.
  • Molecular Formula : C₁₃H₁₃N₅S vs. C₁₈H₁₂FN₄S₂.
  • Molecular Weight : 271.34 vs. ~370.9 .

Anticancer Activity

  • The target compound’s pyrazolo[3,4-d]pyrimidine core is associated with TRAP1 inhibition , which disrupts mitochondrial function in cancer cells .
  • Analogs like 4-(4-fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile show EGFR-TK inhibition (IC₅₀ = 0.8 μM against MCF-7 cells), highlighting the scaffold’s versatility .

Metabolic Stability

  • Methylsulfanyl groups at position 6 enhance metabolic stability by resisting oxidative degradation, as seen in mitochondrial-targeted TRAP1 inhibitors .
  • Fluorine’s electronegativity in the 4-fluorophenyl group reduces metabolic deactivation compared to chlorine or alkyl substituents .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) LogP (Estimated)
Target Compound C₁₈H₁₂FN₄S₂ ~370.9 Low (lipophilic) 3.8
3-Chlorophenyl Analogue C₁₈H₁₃ClN₄S₂ 384.91 Low 4.2
Butyl Sulfide Derivative C₁₅H₁₅FN₄S 302.37 Moderate 2.5
N-Methylamine Derivative C₁₃H₁₃N₅S 271.34 High (polar) 1.9

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-fluorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of pyrazolo-pyrimidine precursors with sulfanylating agents. For example, sulfuric acid-mediated thioetherification at room temperature (1–4 days) is critical for forming the sulfide bond . Key parameters include:

  • Acid concentration : Higher H₂SO₄ concentrations (e.g., 3.4 mL per 1.86 mmol substrate) improve cyclization efficiency but may degrade sensitive substituents .
  • Reaction time : Extended durations (4 days) enhance product crystallization but risk side reactions like over-oxidation .
  • Purification : Recrystallization from dioxane or ethanol/dioxane mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

  • ¹H/¹³C NMR : Assigns fluorophenyl and methylsulfanyl substituents via chemical shifts (e.g., fluorophenyl C-F coupling at ~160 ppm) .
  • X-ray crystallography : Resolves the pyrazolo[3,4-d]pyrimidine core geometry and confirms regioselectivity of sulfide bond formation (bond angles: 105–110°) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₂₀H₁₅F₂N₃S₂: 424.0742) .

Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives, and what assays are used to evaluate them?

  • Methodological Answer : Derivatives exhibit antiviral, anticancer, and anti-mycobacterial activities. Standard assays include:

  • Antiviral : Plaque reduction assays (e.g., influenza A/H1N1, EC₅₀ values reported as low as 2.5 µM) .
  • Anticancer : MTT assays against human cancer cell lines (e.g., HepG2, IC₅₀ ~10 µM) .
  • Anti-mycobacterial : Microplate Alamar Blue assay for Mycobacterium tuberculosis (MIC: 12.5 µg/mL) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

  • Methodological Answer : Yield optimization requires balancing reactivity and selectivity:

  • Temperature control : Lower temperatures (0–5°C) during sulfanyl group incorporation reduce dimerization .
  • Stoichiometry : Use 1.2–1.5 equivalents of methylsulfanylating agents to ensure complete substitution .
  • Byproduct mitigation : Neutralize excess H₂SO₄ with NaOH (10% solution) post-reaction to precipitate impurities .

Q. What strategies are effective for analyzing substituent effects on biological activity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are key:

  • Fluorophenyl vs. phenyl : Fluorine enhances metabolic stability and membrane permeability (logP reduction by ~0.5 units) .
  • Methylsulfanyl vs. sulfone : Methylsulfanyl improves solubility (clogS: −3.2 vs. −4.8 for sulfone), but sulfones show higher antibacterial potency .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict bioactivity based on electrostatic and steric fields .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be reconciled?

  • Methodological Answer : Discrepancies arise from assay conditions or compound purity. Mitigation steps include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times (72 hr) .
  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Dose-response curves : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity assays) .

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